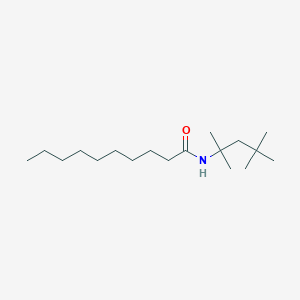![molecular formula C16H27NO4 B4277920 3-[(di-sec-butylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277920.png)
3-[(di-sec-butylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Descripción general
Descripción
3-[(di-sec-butylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, commonly referred to as DBOC, is a bicyclic lactam compound that has been widely studied for its potential applications in various scientific fields. DBOC is a synthetic derivative of the naturally occurring compound bicyclic lactam, which is found in certain fungi and plants. The unique structure of DBOC makes it an interesting compound to study, as it has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DBOC is complex and not fully understood. However, it is believed that DBOC acts by binding to a specific site on ion channels, blocking their function and preventing the flow of ions across the cell membrane. This action can have a variety of physiological effects, depending on the type of ion channel being targeted.
Biochemical and Physiological Effects:
DBOC has been shown to have a variety of biochemical and physiological effects, depending on the type of ion channel being targeted. For example, DBOC has been shown to block the function of certain potassium channels, leading to an increase in the excitability of neurons. This effect has been linked to the development of epileptic seizures in animal models. DBOC has also been shown to have anti-inflammatory effects, possibly through its actions on ion channels in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using DBOC in lab experiments is its selectivity for certain types of ion channels. This selectivity allows researchers to study the physiological roles of these channels in a controlled manner. However, one of the limitations of using DBOC is its potential toxicity. DBOC has been shown to have toxic effects on certain types of cells, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on DBOC. One area of interest is the development of new analogs of DBOC with improved selectivity and reduced toxicity. Another area of interest is the use of DBOC as a tool for studying the role of ion channels in disease states, such as epilepsy and inflammation. Overall, the unique structure and selective action of DBOC make it a valuable tool for studying the physiology of ion channels, and it is likely that future research will continue to explore its potential applications.
Aplicaciones Científicas De Investigación
DBOC has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of DBOC is as a tool for studying the structure and function of ion channels in the nervous system. DBOC has been shown to selectively block certain types of ion channels, making it a valuable tool for studying their physiological roles.
Propiedades
IUPAC Name |
3-[di(butan-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-5-9(3)17(10(4)6-2)15(18)13-11-7-8-12(21-11)14(13)16(19)20/h9-14H,5-8H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIHHRMTOMCTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C1C2CCC(C1C(=O)O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({[2-(4-chloro-3-methylphenoxy)propanoyl]amino}methyl)benzoic acid](/img/structure/B4277859.png)


![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B4277885.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277887.png)
![5-(5-bromo-2-furoyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4277894.png)
![N-[2-(methylthio)phenyl]-8-quinolinesulfonamide](/img/structure/B4277899.png)



![N-(4-ethyl-4-{[(trifluoroacetyl)amino]methyl}octyl)-2,2,2-trifluoroacetamide](/img/structure/B4277935.png)
![2-(3-methylphenoxy)-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]acetamide](/img/structure/B4277947.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B4277959.png)